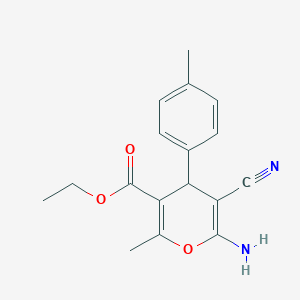

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-(4-methylphenyl)-4H-pyran-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-7-5-10(2)6-8-12/h5-8,15H,4,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFSVZVLKRRIEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate, commonly referred to as Pyr2, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of corrosion inhibition and potential anticancer properties. This article reviews the biological activity of Pyr2, supported by experimental data, case studies, and theoretical analyses.

Chemical Structure and Properties

Pyr2 is characterized by a pyran ring structure with multiple functional groups, which contribute to its reactivity and biological interactions. The chemical formula for Pyr2 is , and its molecular structure includes an amino group, a cyano group, and an ethyl ester.

Corrosion Inhibition

One of the most notable applications of Pyr2 is its effectiveness as a corrosion inhibitor for mild steel in acidic environments. A study conducted using potentiodynamic polarization and electrochemical impedance spectroscopy demonstrated that Pyr2 significantly inhibits corrosion processes in 1.0 M hydrochloric acid (HCl) solutions.

Key Findings:

- Inhibition Efficiency : The efficiency of Pyr2 as a corrosion inhibitor increases with concentration but decreases with rising temperature. The concentration range tested was from to .

- Adsorption Isotherm : The adsorption of Pyr2 on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a monolayer coverage on the metal surface .

- Mechanism : The compound acts through mixed-type inhibition, affecting both anodic and cathodic reactions during the corrosion process. Theoretical calculations using Density Functional Theory (DFT) corroborated experimental results, showing good agreement between predicted and observed inhibition efficiencies .

Related Findings:

- Cytotoxicity : Compounds similar to Pyr2 have been evaluated against human cancer cell lines such as A549 (lung cancer) and have shown varying degrees of cytotoxicity. For instance, structural modifications in related pyran derivatives have yielded compounds with IC50 values indicating significant growth inhibition in cancer cells .

- Mechanistic Insights : Some studies suggest that cyano-containing compounds may interact with biological thiols, leading to oxidative stress and subsequent apoptosis in cancer cells . This mechanism could potentially be relevant for Pyr2 as well.

Research Case Studies

Several case studies highlight the biological activity of Pyr2 and its analogs:

- Corrosion Studies : A detailed investigation into the electrochemical behavior of Pyr2 revealed that it effectively reduces corrosion rates in acidic environments, making it suitable for industrial applications where metal protection is crucial .

- Antiproliferative Activity : A study on structurally similar compounds indicated that modifications to the pyran ring can enhance cytotoxic effects against cancer cell lines, suggesting that further research into Pyr2 could uncover similar properties .

Summary Table of Biological Activities

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of Pyr2 is as a corrosion inhibitor for mild steel in acidic environments. A study conducted by El Hezzat et al. (2015) demonstrated that Pyr2 effectively inhibits corrosion in 1.0 M hydrochloric acid (HCl). The research utilized electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess the inhibition efficiency.

Key Findings:

- Inhibition Mechanism : The compound acts through adsorption on the mild steel surface, following the Langmuir adsorption isotherm. It inhibits both anodic and cathodic processes, categorizing it as a mixed-type inhibitor.

- Concentration Dependence : The inhibition efficiency increases with higher concentrations of Pyr2, while it decreases with rising temperatures.

- Theoretical Support : Density functional theory (DFT) calculations corroborated experimental results, providing insights into the electronic properties that contribute to its effectiveness as an inhibitor .

Medicinal Chemistry

Pyr2 has also been investigated for its potential medicinal properties. Its structural characteristics suggest possible bioactivity, making it a candidate for further pharmaceutical exploration.

Potential Applications:

Material Science

In material science, Pyr2's role extends to being a component in the formulation of protective coatings due to its corrosion-inhibiting properties. The ability to enhance the longevity of materials exposed to harsh environments makes it a valuable additive.

Data Table: Summary of Corrosion Inhibition Studies

| Study Reference | Medium | Corrosion Rate Reduction (%) | Mechanism |

|---|---|---|---|

| El Hezzat et al. (2015) | 1.0 M HCl | Up to 90% at optimal concentration | Mixed-type inhibition via adsorption |

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent critically influences physicochemical properties and bioactivity. Key analogues include:

Physicochemical and Electronic Properties

- Planarity and Hydrogen Bonding : The target compound and propyl/isopropyl analogues exhibit near-planar pyran rings (r.m.s. deviation <0.06 Å), facilitating dense crystal packing via N-H···O/N interactions . In contrast, bulkier substituents like 2-chlorophenyl induce a flattened-boat conformation, reducing planarity .

- Electronic Effects : The p-tolyl group’s electron-donating methyl enhances adsorption on mild steel surfaces, achieving 90% corrosion inhibition in HCl . Nitro substituents (4-nitrophenyl), being electron-withdrawing, lower inhibition efficiency to 75% due to reduced electron density at adsorption sites .

- HOMO-LUMO Gaps : DFT studies show the 4-nitrophenyl derivative has a larger HOMO-LUMO gap (ΔE = 4.2 eV) compared to the p-tolyl analogue (ΔE = 3.8 eV), correlating with lower reactivity and corrosion inhibition .

Corrosion Inhibition Mechanisms

The p-tolyl derivative adsorbs on mild steel via physisorption and chemisorption, following the Langmuir isotherm. Its efficiency (90% at 10⁻³ M) surpasses phenyl (80%) and 4-nitrophenyl (75%) analogues due to enhanced electron donation from the methyl group, strengthening Fe–N/O bonds .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| One-pot condensation | Sulfamic acid | PEG-400/H₂O | 75 | 95 | |

| Heterogeneous catalysis | Fe₃O₄@NFC@Co(II) | Water | 85 | 98 | |

| Solvent-free | Trisodium citrate | Ethanol | 80 | 97 |

Basic Question: How is the compound structurally characterized in academic research?

Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyran rings) .

- Spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 299.1 aligns with C₁₇H₁₈N₂O₃ .

Basic Question: What initial biological activities are reported for this compound?

Answer:

- Tracheal relaxation : Exhibits 100% relaxant effect on carbachol-induced contractions in rat trachea via L-type calcium channel blockade (EC₅₀ = 96.3 µM), outperforming theophylline .

- Antimicrobial potential : Pyran derivatives show activity against Gram-positive bacteria (MIC = 32 µg/mL) .

Advanced Question: How can reaction conditions be optimized to address low yields in scaled-up synthesis?

Answer:

Critical parameters include:

- Catalyst loading : Fe₃O₄@NFC@Co(II) at 5 mol% reduces side reactions .

- Temperature control : Maintaining 80°C prevents thermal decomposition of cyano groups .

- Solvent polarity : PEG-400 enhances reactant solubility and stabilizes intermediates .

Contradiction Note : Yields vary between aqueous (85%) and ethanol (80%) media due to differences in dielectric constant affecting transition states .

Advanced Question: What reaction mechanisms explain the compound’s participation in cyclocondensation reactions?

Answer:

Mechanistic pathways involve:

- Knoevenagel initiation : Aldehyde and malononitrile form α,β-unsaturated nitriles.

- Michael addition : Ethyl acetoacetate attacks the nitrile, followed by cyclization and tautomerization .

- DFT studies : B3LYP/6-311G(d,p) calculations confirm a six-membered transition state with ΔG‡ = 88.6 kJ/mol .

Advanced Question: How do computational studies (DFT) enhance understanding of its electronic properties?

Answer:

Q. Table 2: DFT-Derived Parameters

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy (eV) | -6.34 | Electron-donating capacity | |

| LUMO Energy (eV) | -3.14 | Electron-accepting capacity | |

| Dipole Moment (Debye) | 4.56 | Polarity and solubility trends |

Advanced Question: What molecular interactions underpin its calcium channel blockade activity?

Answer:

- Docking studies : The compound binds to L-type calcium channels via hydrogen bonds with residues (G51, W52) and hydrophobic interactions with F7 and W4 .

- Functional assays : Inhibits Ca²⁺ influx (IC₅₀ = 45 µM), comparable to nifedipine, but with partial K⁺ channel modulation .

Advanced Question: How is it evaluated as a corrosion inhibitor for mild steel in HCl?

Answer:

- Electrochemical impedance spectroscopy (EIS) : Shows 92% inhibition efficiency at 500 ppm due to adsorption on steel surfaces .

- DFT correlation : Electron-rich regions (amino/cyano) donate electrons to Fe d-orbitals, forming protective layers .

Advanced Question: How are spectral data contradictions resolved (e.g., NMR shifts)?

Answer:

- Solvent effects : DMSO-d₆ vs. CDCl₃ causes δ variation in NH₂ protons (δ 4.72 ppm in CDCl₃ vs. δ 6.83 ppm in DMSO) .

- Dynamic effects : Rotameric equilibria in ethyl groups split quartets into multiplets .

Advanced Question: How to reconcile discrepancies in biological vs. computational activity data?

Answer:

- In silico-in vivo gaps : Docking predicts calcium channel affinity, but ex vivo assays show additional K⁺ channel effects. Use hybrid QM/MM simulations to model multi-target interactions .

- Metabolic stability : Phase I metabolism (ester hydrolysis) reduces in vitro activity but is absent in computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.